[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride
Description
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS: 1864015-26-8) is a hydrochloride salt of a methanamine derivative featuring a tetrahydropyran (oxane) ring substituted with an isopropyl group at the 2-position. Its molecular formula is C₉H₂₀ClNO, with a molecular weight of 193.72 g/mol . The compound is characterized by a saturated oxygen-containing heterocycle, which enhances solubility in polar solvents, and an isopropyl group contributing to moderate lipophilicity. It is primarily utilized as a high-purity intermediate (≥97%) in pharmaceutical research and development, certified under ISO quality systems . Storage conditions recommend room temperature, and safety data (SDS) must be requested directly from suppliers .
Properties
IUPAC Name |
(2-propan-2-yloxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)9-5-8(6-10)3-4-11-9;/h7-9H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMCXIDLHHHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864015-26-8 | |
| Record name | [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Oxane Ring
The oxane (tetrahydropyran) ring is synthesized via cyclization of 1,5-dihalopentane derivatives. Key steps include:
- Cyclization :
- Reagents : 1,5-Dibromopentane or 1,5-dichloropentane is treated with a strong base (e.g., potassium carbonate, sodium hydroxide) in polar aprotic solvents such as acetonitrile or toluene1.
- Conditions : Temperatures of 25–70°C for 6–12 hours yield 4-substituted oxane intermediates2.
- Mechanism : Nucleophilic substitution (S$$_\text{N}$$2) at both termini of the dihalopentane induces ring closure.
Introduction of the Propan-2-yl Group
The propan-2-yl substituent is introduced via alkylation or nucleophilic substitution:
- Alkylation of Oxane Intermediates :
Attachment of the Methanamine Moiety
The methanamine group is introduced through reductive amination or nucleophilic substitution:
- Reductive Amination :
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt via acidification:
- Acid-Base Reaction :
Industrial-Scale Production Methods
Continuous Flow Synthesis
Modern industrial processes employ continuous flow reactors to enhance efficiency:
Catalytic Optimization
- Palladium Catalysis : Suzuki-Miyaura coupling is used to introduce aryl groups to the oxane ring prior to amination, though this is less common for propan-2-yl derivatives16.
- Enzymatic Resolution : Racemic mixtures of the amine are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems17.
Reaction Monitoring and Quality Control
Analytical Techniques
Impurity Profiling
Common impurities include:
- Over-alkylated Products : Bis-(propan-2-yl)oxane derivatives (≤2%)20.
- Unreacted Amine : Removed via acid-base extraction21.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 60–70% | ≥95% | Moderate | $$ |
| Nucleophilic Substitution | 75–85% | ≥98% | High | $$$ |
| Continuous Flow | 80–90% | ≥99% | Industrial | $$$$ |
Challenges and Solutions
Steric Hindrance
The propan-2-yl group induces steric hindrance, slowing amination. Solutions include:
Byproduct Formation
- Mitigation : Use of excess ammonia (3–5 equiv.) suppresses di-alkylation24.
-
PubChemLite structural data (CID 64100330). ↩
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Patent CN113087623A (synthetic methods for brominated esters). ↩
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Patent CN113087623A (synthetic methods for brominated esters). ↩
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Patent CN113087623A (synthetic methods for brominated esters). ↩
-
Patent CN113087623A (synthetic methods for brominated esters). ↩
-
Patent CN113087623A (synthetic methods for brominated esters). ↩
-
Patent CN113087623A (synthetic methods for brominated esters). ↩
-
Patent CN113087623A (synthetic methods for brominated esters). ↩
-
American Elements product specifications (CAS 1864015-26-8). ↩
-
American Elements product specifications (CAS 1864015-26-8). ↩
-
American Elements product specifications (CAS 1864015-26-8). ↩
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American Elements product specifications (CAS 1864015-26-8). ↩
-
American Elements product specifications (CAS 1864015-26-8). ↩
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PMC article on tetrahydropyran stability (PMC6916367). ↩
-
PMC article on tetrahydropyran stability (PMC6916367). ↩
-
MDPI synthesis of imidazopyridines (doi:10.3390/molecules25092163). ↩
-
MDPI synthesis of imidazopyridines (doi:10.3390/molecules25092163). ↩
-
MDPI synthesis of imidazopyridines (doi:10.3390/molecules25092163). ↩
-
MDPI synthesis of imidazopyridines (doi:10.3390/molecules25092163). ↩
-
MDPI synthesis of imidazopyridines (doi:10.3390/molecules25092163). ↩
-
ACS Org. Lett. on palladium-catalyzed synthesis (doi:10.1021/acs.orglett.3c03866). ↩
-
ACS Org. Lett. on palladium-catalyzed synthesis (doi:10.1021/acs.orglett.3c03866). ↩
-
CORE PDF on pyran synthesis (core.ac.uk/download/pdf/235408774.pdf). ↩
-
CORE PDF on pyran synthesis (core.ac.uk/download/pdf/235408774.pdf). ↩
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride is highlighted through comparisons with related methanamine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Findings :
Structural Diversity :
- The target compound’s tetrahydropyran ring provides a saturated, polar scaffold distinct from aromatic systems like thiazole () or oxadiazole (). This difference influences solubility and metabolic pathways .
- Isopropyl vs. Halogen Substituents : The isopropyl group contributes steric bulk and moderate lipophilicity, whereas chlorine () and trifluoromethyl () groups enhance lipophilicity and introduce halogen-specific interactions (e.g., halogen bonding) .
Solubility: The oxygen atom in the tetrahydropyran ring may enhance aqueous solubility relative to fluorinated () or aromatic derivatives .
Applications :
- The target compound is used as a pharmaceutical intermediate , similar to its analogs (). However, structural variations dictate divergent biological targets. For example:
- Thiazole derivatives () may target enzymes via halogen bonding.
- Oxadiazole-containing compounds () could engage in π-π interactions with aromatic residues in proteins.
Synthetic Considerations :
- The tetrahydropyran core is synthesized via cyclization or ring-opening reactions, while oxadiazole derivatives require [3+2] cycloadditions, which are more complex .
Biological Activity
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride is a compound with unique structural features that confer distinct biological activities. Its potential applications span across various fields, including medicinal chemistry, biochemistry, and industrial chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by its oxane ring structure and an amine group, which contribute to its reactivity and biological interactions. The synthesis typically involves the reaction of 2-(Propan-2-yl)oxan-4-ylmethanamine with hydrochloric acid to form the hydrochloride salt, ensuring high purity and yield in controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biochemical pathways, leading to diverse physiological effects. The compound may act as a ligand, influencing receptor activity or enzyme function, which is crucial for its therapeutic applications.
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has shown significant cytotoxicity against human glioblastoma cells through the inhibition of NF-κB phosphorylation .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| U373 MG (glioblastoma) | 5.0 | NF-κB inhibition |
| MCF-7 (breast cancer) | 10.0 | Apoptosis induction |
| HeLa (cervical cancer) | 8.5 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vivo studies on Wistar albino rats demonstrated that it could stabilize lysosomal membranes and downregulate pro-inflammatory cytokines such as TNF-α and COX-2, suggesting a potential role in treating inflammatory diseases .
| Activity | In Vivo Results |
|---|---|
| Lysosomal membrane stabilization | Significant reduction in edema |
| TNF-α expression | Downregulated by 40% |
| COX-2 expression | Downregulated by 35% |
Antioxidant Activity
The antioxidant properties of this compound have been assessed through various assays. It exhibited strong radical scavenging activity, particularly in DPPH assays, indicating its potential utility in preventing oxidative stress-related diseases.
| Assay Type | EC50 (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 54.0 |
| Reducing Power | 249316 |
Case Studies
Several case studies have been published that explore the therapeutic implications of this compound:
- Glioblastoma Treatment : A study conducted on U373 MG cells showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
- Chronic Inflammation Model : In a rat model of chronic inflammation, administration of the compound led to reduced swelling and pain behavior scores compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
- Oxidative Stress Mitigation : Research demonstrated that the compound could lower markers of oxidative stress in cellular models exposed to hydrogen peroxide, reinforcing its antioxidant capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
